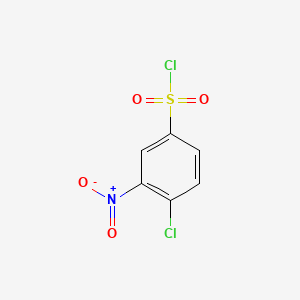

4-Chloro-3-nitrobenzenesulfonyl chloride

概要

説明

4-Chloro-3-nitrobenzenesulfonyl chloride (CNBC) is an important organic compound that is widely used in the synthesis of organic compounds and in the development of drugs. It is a versatile reagent that can be used in a variety of laboratory experiments, as well as in industrial processes. This article will provide an overview of CNBC, its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions.

科学的研究の応用

Synthesis and Derivatization

4-Chloro-3-nitrobenzenesulfonyl chloride is extensively used in the synthesis of various chemical compounds. For instance, it has been employed in the green synthesis of 3-nitrobenzenesulfonyl chloride, a key intermediate in reactive dyes, showing a high product yield and reduced environmental impact (Chen Zhong-xiu, 2009). Additionally, this compound has been used to increase the detection responses of estrogens in liquid chromatography-mass spectrometry, improving the quantification of estrogens in biological fluids (T. Higashi et al., 2006).

Synthesis of Pesticides and Pharmaceuticals

It also plays a role in the synthesis of key intermediates for the preparation of pesticides, as demonstrated by Xiao-hua Du and colleagues, who developed an alternate route for synthesizing 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride (Xiao-hua Du et al., 2005). In pharmaceutical research, it has been used to synthesize Clopidrogel, an antiplatelet drug (Yinghua Li et al., 2012).

Solid-Phase Synthesis

The compound finds application in solid-phase synthesis. Veronika Fülöpová and M. Soural highlighted its use in preparing polymer-supported benzenesulfonamides as key intermediates for various chemical transformations (Veronika Fülöpová & M. Soural, 2015).

Biofilm Inhibition and Antibacterial Activity

Recent studies have explored its potential in biomedical applications. M. Abbasi and colleagues synthesized derivatives of 4-nitrobenzenesulfonyl chloride that exhibited inhibitory action against bacterial biofilms, demonstrating its potential in addressing bacterial resistance (M. Abbasi et al., 2020). Additionally, research by K. Kumar and team revealed that derivatives of 4-chloro-3-nitrobenzene sulfonamide showed significant antimicrobial activities, opening avenues for new antimicrobial agents (K. Kumar et al., 2020).

Safety and Hazards

4-Chloro-3-nitrobenzenesulfonyl chloride causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn .

作用機序

Target of Action

4-Chloro-3-nitrobenzenesulfonyl chloride is a chemical compound used in organic synthesis It is known to be used in the preparation of functionalized 1h-indenes via copper-catalyzed arylative cyclization . It also serves as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .

Mode of Action

It is known to participate in copper-catalyzed arylative cyclization reactions to produce functionalized 1h-indenes . It also acts as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives .

Biochemical Pathways

It is involved in the synthesis of functionalized 1h-indenes and n-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives , which may have potential nematicidal activity .

Result of Action

It is known to participate in the synthesis of functionalized 1h-indenes and n-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives , which may have potential nematicidal activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry place with good ventilation . It is harmful to aquatic environments, and contact with groundwater, waterways, or sewage systems should be prevented .

生化学分析

Biochemical Properties

4-Chloro-3-nitrobenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamide derivatives. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives, which exhibit potential nematicidal activity . Additionally, it is involved in the synthesis of sulfonamide analogs of ferrostatin-1, which possess ferroptosis inhibition properties . These interactions highlight the compound’s versatility in biochemical applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to increase melanin synthesis in murine B16 cells This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization . This process involves binding interactions with specific enzymes, resulting in the desired chemical transformations. The compound’s ability to modulate enzyme activity and gene expression underscores its importance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it is sensitive to moisture and should be stored in a dark, dry place at room temperature . Understanding the temporal effects of this compound is essential for optimizing its use in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as increased melanin synthesis . At higher doses, it can cause toxic or adverse effects. The compound’s corrosive nature necessitates careful handling and precise dosage control to avoid harmful outcomes . Research on dosage effects helps determine the optimal concentrations for various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into various metabolites. For instance, it is used in the synthesis of 4-chloro-3-nitrobenzene thiol . These metabolic pathways are crucial for understanding the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.

特性

IUPAC Name |

4-chloro-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEWNAJIUKSTYOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059148 | |

| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97-08-5 | |

| Record name | 4-Chloro-3-nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-nitrobenzenesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H74VBH6E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)